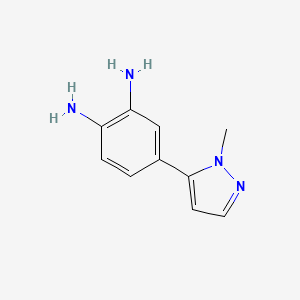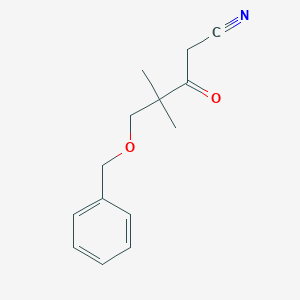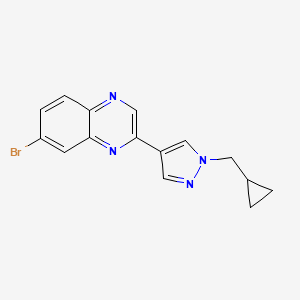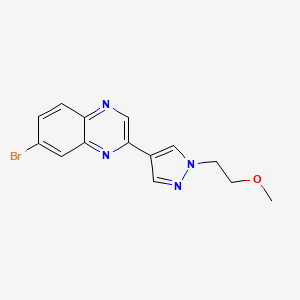
3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzonitrile is a chemical compound that features a chloro-substituted benzonitrile core with a difluoropiperidinyl group attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorobenzonitrile and 4,4-difluoropiperidine.
Nucleophilic Substitution: The 4,4-difluoropiperidine undergoes nucleophilic substitution with 3-chlorobenzonitrile under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-120°C) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions, particularly at the chloro and nitrile positions.
Oxidation and Reduction: The benzonitrile moiety can be reduced to form corresponding amines, while the piperidine ring can be oxidized to form N-oxides.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amines or partially reduced intermediates.
Hydrolysis: Carboxylic acids or amides.
科学的研究の応用
3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific electronic or structural properties.
作用機序
The mechanism of action of 3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzonitrile is not fully elucidated, but it is believed to interact with specific molecular targets through its functional groups. The chloro and nitrile groups may participate in hydrogen bonding or electrostatic interactions, while the difluoropiperidinyl group can enhance lipophilicity and membrane permeability.
類似化合物との比較
- 3-Chloro-5-(4-fluoropiperidin-1-yl)benzonitrile
- 3-Chloro-5-(4,4-dimethylpiperidin-1-yl)benzonitrile
- 3-Chloro-5-(4,4-dichloropiperidin-1-yl)benzonitrile
Comparison:
- Structural Differences: The presence of different substituents on the piperidine ring (fluoro, methyl, chloro) can significantly alter the compound’s physical and chemical properties.
- Uniqueness: The difluoropiperidinyl group in 3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzonitrile provides unique electronic properties that can influence its reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
3-chloro-5-(4,4-difluoropiperidin-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2N2/c13-10-5-9(8-16)6-11(7-10)17-3-1-12(14,15)2-4-17/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNCBKSZVOJQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC(=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


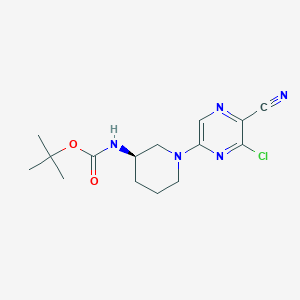

![4-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine](/img/structure/B8160949.png)
